molecular formula C27H31N3O7S B2928193 ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate CAS No. 688060-82-4

ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate

Cat. No.: B2928193
CAS No.: 688060-82-4
M. Wt: 541.62
InChI Key: NVVBYJMBVBYIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the sulfanyl acetate moiety. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-{[7-(5-{[(4-methoxyphenyl)methyl]carbamoyl}pentyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetate include other quinazolinone derivatives and dioxolo-containing compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its combination of multiple functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O7S/c1-3-35-25(32)16-38-27-29-21-14-23-22(36-17-37-23)13-20(21)26(33)30(27)12-6-4-5-7-24(31)28-15-18-8-10-19(34-2)11-9-18/h8-11,13-14H,3-7,12,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVBYJMBVBYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.